N'-[(E)-(3-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry
Preparation Methods
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The general synthetic route can be summarized as follows:
Condensation Reaction: The hydrazide reacts with the aldehyde or ketone to form the Schiff base hydrazone.
Reaction Conditions: The reaction is typically performed under reflux in ethanol or methanol, with the reaction mixture being heated for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Chemical Reactions Analysis
N’-[(E)-(3-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins or DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
N’-[(E)-(3-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: The presence of a fluorine atom instead of a bromine atom can significantly alter the compound’s reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of N’-[(E)-(3-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O/c1-12-16(14-7-3-2-4-8-14)21-22-17(12)18(24)23-20-11-13-6-5-9-15(19)10-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFDYQTWSRAKSH-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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